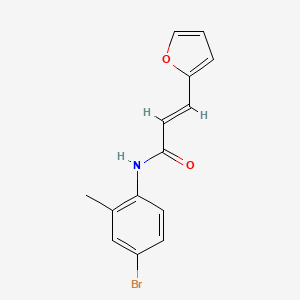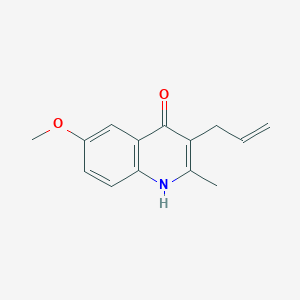
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ENA is a member of the acrylamide family, which is widely used in the production of polymers, plastics, and other industrial materials. However, ENA has unique properties that make it a promising candidate for scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase, which could have implications for neurological disorders such as Alzheimer's disease. In animal studies, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has a long shelf life and can be stored at room temperature. However, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide-based polymers with unique properties, such as self-healing or shape-memory behavior. Another area of interest is the use of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide as a sensor for detecting heavy metal ions in water. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in medicinal chemistry.
Synthesemethoden
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 2-ethylphenylamine and 3-(4-nitrophenyl)acrylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a yellow crystalline solid with a melting point of 135-138°C.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. In materials science, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Eigenschaften
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-14-5-3-4-6-16(14)18-17(20)12-9-13-7-10-15(11-8-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHSZTWSMLTCR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)


![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)


